Ethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate is an organic compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability. These reactors allow for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid and trifluoroacetic acid are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Similar in structure but with a different ester group.
N-Boc-2-aminoacetaldehyde: Another Boc-protected compound used in organic synthesis.
2-(tert-Butoxycarbonylamino)-1-ethanol: A Boc-protected amino alcohol.
Uniqueness
Ethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate is unique due to its specific structure, which provides stability and reactivity under various conditions. Its versatility in protecting amine groups makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H21NO4/c1-7-15-8(13)11(5,6)12-9(14)16-10(2,3)4/h7H2,1-6H3,(H,12,14) |
InChI Key |
GXESEMBEFHCNLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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